molecular formula C13H10F3NO3 B11845278 1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone

1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone

Cat. No.: B11845278
M. Wt: 285.22 g/mol
InChI Key: MOALRYAJOHBUEZ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone is a quinoline derivative featuring a trifluoromethyl group, a hydroxy group, and a methoxy group. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable target for research and development.

Preparation Methods

The synthesis of 1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and scalability, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells . The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

1-(3-Hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl)ethanone can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

1-[3-hydroxy-6-methoxy-2-(trifluoromethyl)quinolin-4-yl]ethanone

InChI

InChI=1S/C13H10F3NO3/c1-6(18)10-8-5-7(20-2)3-4-9(8)17-12(11(10)19)13(14,15)16/h3-5,19H,1-2H3

InChI Key

MOALRYAJOHBUEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC2=C1C=C(C=C2)OC)C(F)(F)F)O

Origin of Product

United States

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